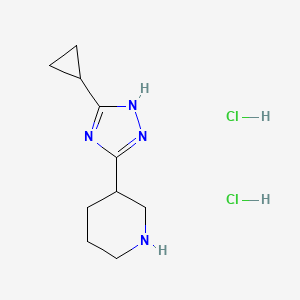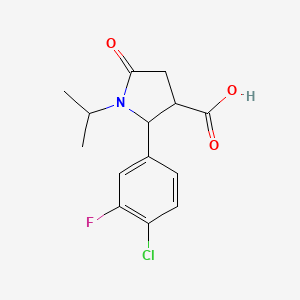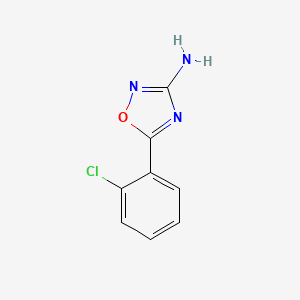
5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine
Overview
Description
The compound “5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine” is a derivative of the oxadiazole family . Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities and are used in the development of various drugs .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine serves as a starting material for synthesizing various heterocyclic compounds. For instance, it can be used to create fused heterocyclic compounds, which have diverse applications in chemistry and pharmacology (Abbas, Hussain, & Shakir, 2017).
Ring-Fission and Bond Cleavage Reactions
- This compound is involved in complex chemical reactions like ring-fission and C–C bond cleavage. These reactions have significance in synthetic chemistry for creating diverse molecular structures (Jäger, Laggner, Mereiter, & Holzer, 2002).
Antimicrobial Activities
- Derivatives of 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine have been studied for their antimicrobial properties. Some derivatives have shown promising activities against various microorganisms, highlighting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Photochemical Synthesis
- In photochemical research, this compound is used for synthesizing amino-substituted oxadiazoles. This methodology is important in the field of photoreactive materials and light-induced synthesis (Buscemi et al., 2001).
Development of New Drug Candidates
- Research has been conducted on derivatives of 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine for potential drug candidates, particularly in the treatment of diseases like Alzheimer’s. This demonstrates the compound’s relevance in medicinal chemistry (Rehman et al., 2018).
Anticancer and Antiangiogenic Effects
- Certain derivatives of 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine exhibit anticancer and antiangiogenic effects. This suggests their potential use in cancer treatment strategies (Chandrappa et al., 2010).
properties
IUPAC Name |
5-(2-chlorophenyl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBTTWWCHNHZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)
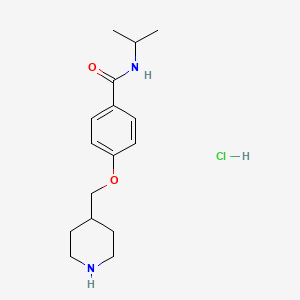
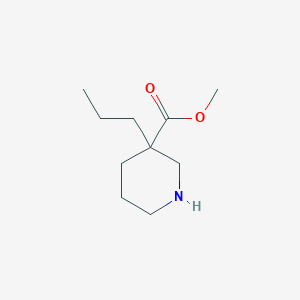
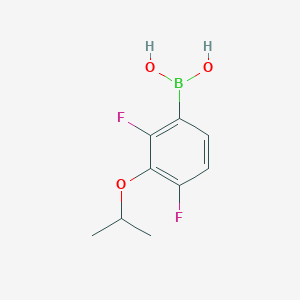
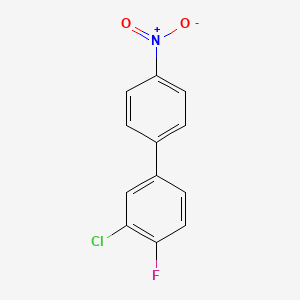
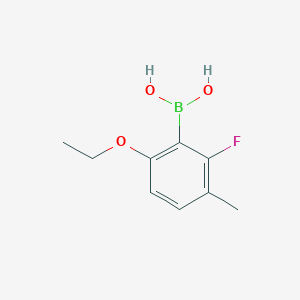
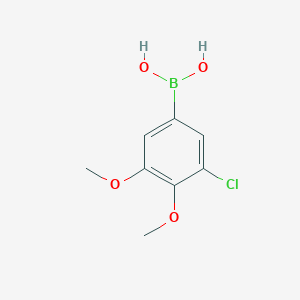
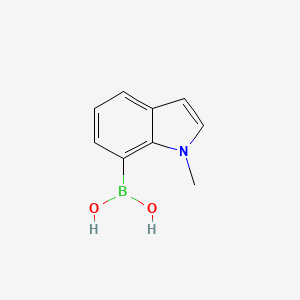
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)
